2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
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Overview
Description
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a propoxy chain linked to a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 2-fluorophenol.
Formation of Propoxy Chain: The propoxy chain is introduced via a Williamson ether synthesis, where 1,3-dimethoxybenzene is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate.
Coupling Reaction: The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorophenol, facilitated by a suitable catalyst like potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorophenoxy group can be reduced under specific conditions to yield a phenol derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzaldehyde or 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzoic acid.
Reduction: Formation of 2-[3-(2-hydroxyphenoxy)propoxy]-1,3-dimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to certain proteins, while the methoxy groups can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
- 2-[3-(2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
- 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene
Uniqueness
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-19-15-9-5-10-16(20-2)17(15)22-12-6-11-21-14-8-4-3-7-13(14)18/h3-5,7-10H,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRJEBSTQXOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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